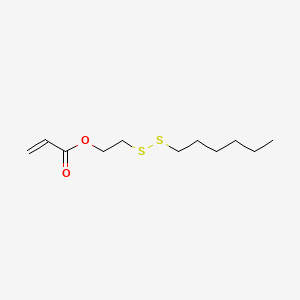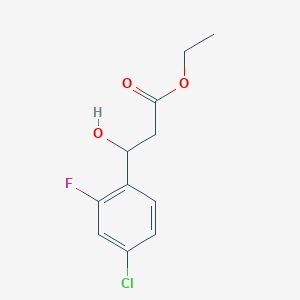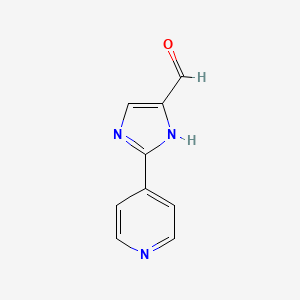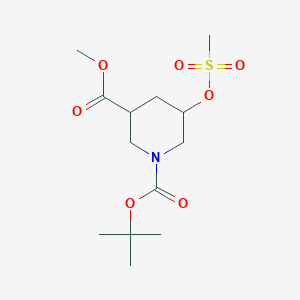
2-(Hexyldisulfanyl)ethyl Acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hexyldisulfanyl)ethyl Acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as adhesives, coatings, and biomedical materials. The unique structure of this compound, which includes a hexyldisulfanyl group, imparts specific properties that make it valuable in specialized applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyldisulfanyl)ethyl Acrylate typically involves the esterification of acrylic acid with 2-(hexyldisulfanyl)ethanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or methanesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of polymerization inhibitors like hydroquinone is common to prevent unwanted polymerization during the synthesis .
化学反应分析
Types of Reactions
2-(Hexyldisulfanyl)ethyl Acrylate undergoes various chemical reactions, including:
Polymerization: Initiated by heat, light, or peroxides, leading to the formation of polymers.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the acrylate group under mild conditions.
Major Products Formed
Polymerization: Poly(this compound) with varying molecular weights.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Substitution: Substituted acrylates with different functional groups.
科学研究应用
2-(Hexyldisulfanyl)ethyl Acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in biomedical devices and coatings due to its flexibility and durability.
Industry: Utilized in the production of adhesives, coatings, and sealants with enhanced performance characteristics
作用机制
The mechanism of action of 2-(Hexyldisulfanyl)ethyl Acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond in its structure can undergo redox reactions, making it useful in applications where reversible bonding is required. The acrylate group allows for easy polymerization, leading to the formation of high-molecular-weight polymers with desirable mechanical properties .
相似化合物的比较
Similar Compounds
2-Ethylhexyl Acrylate: Another acrylate with a similar structure but without the disulfide group.
Butyl Acrylate: A simpler acrylate used in similar applications but with different properties.
Methyl Methacrylate: A related compound with a methacrylate group instead of an acrylate group
Uniqueness
2-(Hexyldisulfanyl)ethyl Acrylate is unique due to the presence of the hexyldisulfanyl group, which imparts specific redox properties and enhances its utility in applications requiring reversible bonding. This makes it distinct from other acrylates that do not possess such functional groups .
属性
分子式 |
C11H20O2S2 |
|---|---|
分子量 |
248.4 g/mol |
IUPAC 名称 |
2-(hexyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-6-7-9-14-15-10-8-13-11(12)4-2/h4H,2-3,5-10H2,1H3 |
InChI 键 |
LWGGZNVOZISERE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSSCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)

![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)


![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)

